

Pharmacological Profile of L-745,870

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-687908

Cat. No.: B1234212

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L-745,870, with the chemical name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, is a potent and selective antagonist of the dopamine D4 receptor.^[1] It exhibits high affinity for the human D4 receptor and demonstrates significant selectivity over other dopamine receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the D4 receptor.^{[1][2][3]}

Binding Affinity

The binding affinity of L-745,870 has been characterized through radioligand binding assays, typically using [³H]spiperone as the radioligand. The equilibrium dissociation constant (K_i) is a measure of the affinity of a ligand for a receptor, with a lower K_i value indicating a higher affinity.

Receptor Subtype	Binding Affinity (Ki)	Species	Reference
Dopamine D4	0.43 nM	Human	[1][2][3]
Dopamine D2	960 nM	Human	[2][3]
Dopamine D3	2300 nM	Human	[2][3]
5-HT2	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]
Sigma Sites	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]
Alpha-Adrenergic Receptors	Moderate Affinity (IC50 < 300 nM)	Not Specified	[1]

Table 1: Binding affinities of L-745,870 for various receptor subtypes.

Functional Activity

L-745,870 acts as an antagonist at the dopamine D4 receptor, effectively blocking the actions of dopamine and other agonists. Its functional activity has been demonstrated in a variety of in vitro assays.

Assay Type	Effect of L-745,870	Cell Line	Reference
Adenylate Cyclase Inhibition	Reverses dopamine-mediated inhibition	hD4HEK and hD4CHO cells	[1]
[35S]GTPyS Binding	Reverses dopamine-mediated stimulation	Not Specified	[1]
Extracellular Acidification Rate	Reverses dopamine-mediated stimulation	Not Specified	[1]
Akt/NF-κB and ERK Signaling	Abolishes agonist-mediated stimulation	D4MN9D cells	[4]

Table 2: Functional antagonist activity of L-745,870 at the dopamine D4 receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound, such as L-745,870, for the dopamine D4 receptor.

- Membrane Preparation:
 - Cells stably expressing the human dopamine D4 receptor are harvested and homogenized in a cold lysis buffer.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in an appropriate assay buffer.
 - Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).
- Assay Procedure:
 - The assay is performed in a 96-well plate format.
 - To each well, the following are added in order:
 - Membrane preparation (containing a specific amount of protein).
 - A range of concentrations of the unlabeled test compound (e.g., L-745,870).
 - A fixed concentration of a suitable radioligand (e.g., [3H]spiperone).
 - The plate is incubated at a specific temperature for a duration sufficient to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Detection and Data Analysis:
 - The radioactivity retained on the filters is measured using a scintillation counter.
 - Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
 - The K_i value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol describes a general method to assess the antagonist activity of a compound like L-745,870 on Gai-coupled receptors, such as the dopamine D4 receptor, by measuring the inhibition of forskolin-stimulated cAMP accumulation.

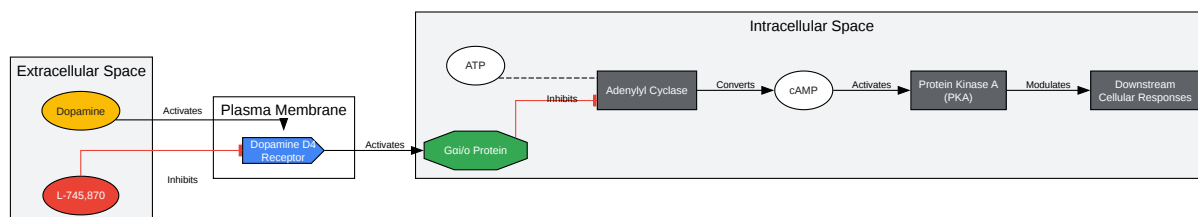
- Cell Culture and Plating:
 - Cells stably expressing the human dopamine D4 receptor are cultured and seeded into 96-well plates.
- Assay Procedure:
 - The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Cells are then treated with a fixed concentration of forskolin (to stimulate adenylate cyclase and increase cAMP levels) in the presence of varying concentrations of the test compound (L-745,870).

- A dopamine D4 receptor agonist is added to inhibit the forskolin-stimulated cAMP production.
- The plate is incubated for a specific time at a controlled temperature.
- Cell Lysis and cAMP Measurement:
 - The reaction is terminated, and the cells are lysed.
 - The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis:
 - A standard curve is generated using known concentrations of cAMP.
 - The amount of cAMP in each sample is determined from the standard curve.
 - The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of the test compound.
 - The IC₅₀ value, representing the concentration of the antagonist that restores 50% of the maximal forskolin-stimulated cAMP level, is determined by non-linear regression.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the G α i/o family of G proteins.[5] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [6] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). The D4 receptor can also signal through other pathways, including the Akt/NF- κ B and ERK pathways.[4] L-745,870, as a D4 receptor antagonist, blocks these signaling cascades by preventing the binding of dopamine.

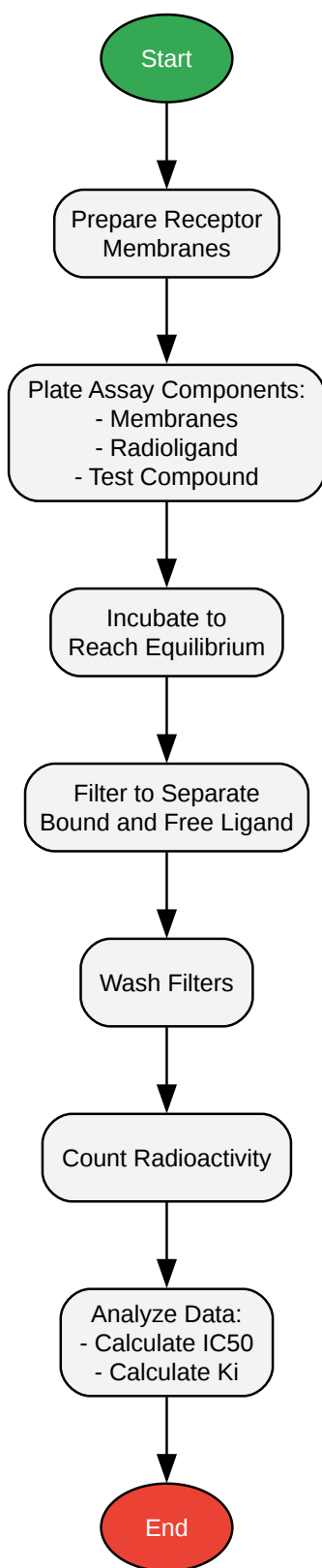


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Caption: Dopamine D4 receptor signaling pathway and the inhibitory effect of L-745,870.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.



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Caption: A generalized workflow for a competitive radioligand binding assay.

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